Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Overview
Description
“Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate” is a complex organic compound. It likely contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The compound likely contains a pyrrolidinone ring, a benzyl group, and a methyl ester group . These functional groups could confer specific chemical properties to the compound.Scientific Research Applications
Synthesis of Heterocycles
Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate and related compounds are instrumental in the synthesis of various heterocyclic compounds. For instance, reactions of methyl 3-cyclopropyl-3-oxopropanoate with different reactants have led to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Pokhodylo, Matiichuk, & Obushak, 2010).
Development of Antioxidants
Research has also delved into synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid to explore their potential as antioxidants. These compounds have shown promising antioxidant activity, with some demonstrating higher efficacy than known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Study of Crystal Structures
The structural analysis of related compounds is another area of interest. For example, the crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid was studied to understand its molecular configuration and properties (Liu et al., 2009).
Research in Photochemical Reactions
This compound-related compounds have been used to study photochemical reactions. For example, the photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates have been explored, revealing the production of benzocyclobutenols and 3-oxonaphthalenones under different conditions (Saito et al., 1998).
Synthesis of Nootropic Agents
Research has also been conducted on synthesizing various 1,4-disubstituted 2-oxopyrrolidines and related compounds, exploring their potential as nootropic agents. This highlights the versatility of this compound in the synthesis of compounds with potential therapeutic applications (Valenta et al., 1994).
Properties
IUPAC Name |
methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-15(19)8-13(17)12-7-14(18)16(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUDHZLRQKYFMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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